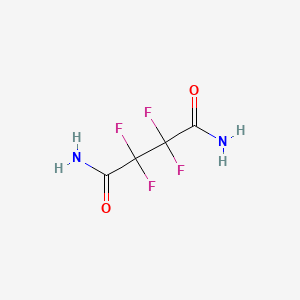

Tetrafluorosuccinamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3-tetrafluorobutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4N2O2/c5-3(6,1(9)11)4(7,8)2(10)12/h(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWRUVWOYAPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)N)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958738 | |

| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-37-7 | |

| Record name | 2,2,3,3-Tetrafluorobutanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 377-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving Tetrafluorosuccinamide

Strategies for the Preparation of Tetrafluorosuccinamide

The synthesis of this compound can be approached through several established routes, with ongoing research focused on developing more efficient and sustainable methods.

Established Synthetic Routes to this compound

Historically, the preparation of this compound has relied on the ammonolysis of tetrafluorosuccinic acid derivatives. One of the most common methods involves the reaction of tetrafluorosuccinyl chloride with ammonia (B1221849). This reaction is typically carried out in a suitable solvent at low temperatures to control the exothermic reaction and prevent side product formation.

Another established route is the ammonolysis of dialkyl tetrafluorosuccinates, such as diethyl 2,2,3,3-tetrafluorosuccinate. This method involves heating the ester with a solution of ammonia in a sealed vessel. The reaction proceeds through a nucleophilic acyl substitution mechanism at both carbonyl centers.

| Starting Material | Reagents | Typical Conditions | Product |

| Tetrafluorosuccinyl chloride | Ammonia (gas or solution) | Inert solvent (e.g., diethyl ether), low temperature (e.g., 0 °C) | This compound |

| Diethyl 2,2,3,3-tetrafluorosuccinate | Ammonia (in ethanol (B145695) or methanol) | Sealed tube, elevated temperature (e.g., 100-150 °C) | This compound |

Novel Approaches and Catalyst Development in this compound Synthesis

More recent research efforts have focused on the development of catalytic methods for the direct amidation of tetrafluorosuccinic acid. These approaches aim to improve the atom economy and reduce the generation of waste associated with the use of stoichiometric activating agents. Various catalysts are being explored for their ability to facilitate the direct reaction between the carboxylic acid and ammonia or an ammonia surrogate. nih.govresearchgate.netx-mol.net

Transition metal catalysts, as well as organocatalysts, have shown promise in promoting amidation reactions under milder conditions. catalyticamidation.infomdpi.com The development of novel catalysts for the synthesis of fluorinated diamides remains an active area of research, with a focus on achieving high yields and selectivity while minimizing the environmental impact. nus.edu.sgnus.edu.sg

This compound as a Precursor in Complex Molecule Synthesis

The two amide functionalities and the tetrafluorinated backbone of this compound make it a versatile precursor for the synthesis of various fluorinated heterocyclic compounds and other complex chemical architectures.

Synthesis of Fluorinated Heterocycles (e.g., Tetrafluoropyrrolidine, Difluoropyrrole) via this compound

One of the key applications of this compound is in the synthesis of 3,3,4,4-tetrafluoropyrrolidine. This is typically achieved through the reduction of the diamide (B1670390) using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comacs.orgyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.

The synthesis of 3,4-difluoropyrrole from this compound represents a more complex transformation that would likely involve a sequence of reactions, including a partial reduction and a dehydration-cyclization step. While specific literature on this direct conversion is scarce, related methodologies for pyrrole (B145914) synthesis could potentially be adapted. mdpi.com

| Target Molecule | Key Transformation | Reagents |

| 3,3,4,4-Tetrafluoropyrrolidine | Reduction of both amide groups | Lithium aluminum hydride (LiAlH₄) |

| 3,4-Difluoropyrrole | Partial reduction and cyclization | Multi-step synthesis required |

Derivatization of this compound for Advanced Chemical Architectures (e.g., Imidate Ligands, Succinimides)

This compound can be derivatized to form a variety of other functional groups, including imidate ligands and succinimides. The synthesis of imidates can be achieved by reacting this compound with reagents like phosphorus pentachloride (PCl₅) to form an intermediate imidoyl chloride, which is then treated with an alcohol. google.comorganic-chemistry.orgresearchgate.netgoogle.com

The conversion of this compound to N-substituted tetrafluorosuccinimides can be accomplished through a dehydration reaction, often in the presence of a suitable dehydrating agent and a primary amine. This intramolecular cyclization leads to the formation of the five-membered succinimide (B58015) ring.

Sustainable Chemical Synthesis Principles Applied to this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize their environmental impact. mdpi.comnih.govijsr.netpharmacyjournal.in In the context of this compound chemistry, this involves several key strategies.

The use of safer and more environmentally benign solvents is a primary consideration. Researchers are exploring alternatives to traditional volatile organic compounds, such as ionic liquids, supercritical fluids, and bio-based solvents. nih.gov

Energy efficiency is another important aspect of sustainable synthesis. Methodologies that can be performed at lower temperatures or that utilize energy sources like microwave irradiation or flow chemistry are being investigated to reduce energy consumption. researchgate.netcapes.gov.br

Furthermore, the development of highly efficient and recyclable catalysts is crucial for sustainable chemical processes. Catalytic approaches not only improve atom economy but also reduce the amount of waste generated. mdpi.commdpi.comacs.org The ongoing development of sustainable catalytic methods for the synthesis of fluorinated molecules will be instrumental in advancing the green credentials of this compound chemistry. acs.org

Mechanistic Studies of Reactions Involving Tetrafluorosuccinamide and Its Derivatives

Elucidation of Reaction Pathways and Intermediates in Tetrafluorosuccinamide Transformations

In the context of gold-catalyzed reactions, complexes containing a tetrafluorosuccinimide (B1346448) (N-TFS) ligand have been studied to understand their catalytic activity. For instance, in the 1,5-enyne cycloisomerization mediated by Au(III) complexes, mechanistic studies have explored whether the active catalyst is Au(III) or Au(I). rsc.orgrsc.org NMR spectroscopic investigations have been instrumental in this area. rsc.orgrsc.org These studies have shown that AuBr2(N-TFS)(NHC) {where NHC = N,N′-di-tert-pentylimidazol-2-ylidene (ItPe)} can be reduced to Au(I) species. rsc.orgrsc.org The reaction of AuBr2(N-TFS)(ItPe) with AgOTf was monitored using NMR, revealing the formation of Au(N-TFS)(ItPe) and trace amounts of Au(OTf)(ItPe), with no cationic Au(III) species being observed after several hours. rsc.org This suggests a reduction of the Au(III) precatalyst to a catalytically active Au(I) species under the reaction conditions. rsc.org The liberation of Br2 from the Au(III) center, which can be trapped by a sacrificial alkene, further supports this reduction pathway. rsc.org

The identification of intermediates is a key aspect of elucidating reaction pathways. arxiv.org In palladium-catalyzed C-H functionalization reactions, a palladium complex with tetrafluorosuccinimide ligands, Pd(tfs)2(MeCN)2, was used as a catalyst. whiterose.ac.uk Mechanistic studies of the transformation of 2-bromo-N-phenylbenzamide using this catalytic system led to the detection of several palladium species from the catalytic cycle by mass spectrometry, helping to deduce a broad reaction route. whiterose.ac.uk While a definitive benzyne (B1209423) intermediate was not found, evidence pointed towards a double C-Br coupling mechanism. whiterose.ac.uk

Table 1: Intermediates and Reaction Pathways in this compound Transformations

| Reaction Type | Catalyst/Reagent | Observed Intermediates/Pathway | Analytical Technique |

| 1,5-Enyne Cycloisomerization | AuBr2(N-TFS)(ItPe)/AgOTf | Reduction of Au(III) to Au(I) species rsc.orgrsc.org | NMR Spectroscopy rsc.org |

| C-H Functionalization | Pd(tfs)2(MeCN)2 | Palladium species from the catalytic cycle whiterose.ac.uk | Mass Spectrometry whiterose.ac.uk |

Role of the this compound Moiety in Catalytic Reaction Mechanisms

The this compound moiety, often in the form of the N-tetrafluorosuccinimide (N-TFS) ligand, plays a significant role in influencing the efficacy and mechanism of catalytic reactions. rsc.org This influence stems from the electronic properties of the ligand, which can affect the stability and reactivity of the metal center.

In gold-catalyzed 1,5-enyne cycloisomerization, the nature of the N-imidate anion, such as N-TFS, has been shown to influence the catalyst's efficacy. rsc.orgrsc.org The electron-withdrawing nature of the tetrafluorosuccinimide ligand can impact the redox properties of the gold center, facilitating the reduction from Au(III) to the catalytically active Au(I) state. rsc.org The ease of reduction of AuBr2(N-TFS)(NHC) compared to other imidate-containing complexes highlights the specific role of the tetrafluorosuccinimide ligand in the catalytic cycle. rsc.org

The structure of the imidate ligand is also a factor in palladium-catalyzed direct arylation reactions. whiterose.ac.uk The activity of [Pd(imidate)2(MeCN)] complexes was found to be dependent on the specific imidate ligand used. whiterose.ac.uk Although the tetrafluorosuccinimide-containing palladium catalyst, Pd(tfs)2(MeCN)2, showed moderate activity in certain C-H functionalization reactions, these studies underscore the principle that the ligand environment around the metal center is a key determinant of catalytic performance. whiterose.ac.ukwhiterose.ac.uk A catalyst works by providing an alternative reaction pathway with a lower activation energy, and the electronic and steric properties of the tetrafluorosuccinimide ligand contribute to modulating this energy barrier. libretexts.orgrsc.orgrsc.org

Kinetic Investigations of Transformations Involving this compound Derivatives

Kinetic studies are essential for understanding reaction rates and deriving rate laws, which in turn provide evidence for proposed reaction mechanisms. walisongo.ac.id Investigations into reactions involving this compound derivatives have utilized kinetic analysis to probe the details of the catalytic cycle.

In the Au(III)-mediated 1,5-enyne cycloisomerization, the reaction kinetics were studied for catalysts like AuBr2(N-TFS)(ItPe) in the presence of AgOTf. rsc.orgrsc.org The conversion of the starting enyne was monitored over time to generate kinetic profiles. rsc.org These studies revealed that the reaction rate is influenced by the nature of the N-imidate ligand on the gold catalyst. rsc.org By comparing the kinetic data for different catalysts, researchers can gain insights into the rate-determining step of the reaction and how the tetrafluorosuccinimide ligand affects it. rsc.orgrsc.org

The process of deducing a reaction mechanism often involves performing kinetic analysis under pseudo-first-order conditions to determine the order of the reaction with respect to each component. walisongo.ac.id For the 1,5-enyne cycloisomerization, the reaction progress was monitored by HRGC analysis, allowing for the determination of the conversion of the starting material and the generation of kinetic profiles under specific catalyst and co-catalyst concentrations. rsc.org Such kinetic data is fundamental to constructing a mathematical model that accurately describes the reaction's characteristics.

Table 2: Kinetic Data for 1,5-Enyne Cycloisomerization

| Catalyst (1 mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Initial Rate (Observed) |

| AuBr2(N-TFS)(ItPe) | 1 mol% AgOTf | DCE | 25 | Data derived from kinetic profiles rsc.org |

| AuBr2(N-TFS)(ItPe) | 2 mol% AgOTf | DCE | 25 | Data derived from kinetic profiles rsc.org |

Note: Specific rate constants are determined through detailed analysis of the kinetic profiles presented in the source literature. rsc.org

Influence of Reaction Conditions on Mechanistic Outcomes

Reaction conditions such as temperature, concentration of reactants and catalysts, solvent, and pressure can significantly influence not only the rate of a reaction but also its mechanistic pathway. libretexts.orgatascientific.com.au Altering these conditions can favor one pathway over another, leading to different products or selectivities.

For catalytic systems involving this compound derivatives, the choice of reaction conditions is critical. In the gold-catalyzed cycloisomerization, the presence and stoichiometry of the silver salt co-catalyst (AgOTf) is a crucial parameter. rsc.orgrsc.org The silver salt acts as a halide abstractor, generating a more reactive cationic gold species. The kinetic profiles of the reaction mediated by AuBr2(N-TFS)(ItPe) show different reaction rates depending on whether 1 or 2 equivalents of AgOTf are used, indicating that the concentration of the active catalytic species is dependent on this condition. rsc.org

The solvent can also play a role. The cycloisomerization reactions were conducted in dichloroethane (DCE), a common solvent for this type of transformation. rsc.org The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction mechanism. atascientific.com.au Similarly, temperature is a key factor; most chemical reaction rates increase with temperature as reactant molecules have more thermal energy, leading to more frequent and energetic collisions. libretexts.org The kinetic studies of the gold-catalyzed reaction were performed at a constant temperature of 25 °C to ensure consistent and comparable results. rsc.org The development of machine learning models is becoming a tool to predict optimal reaction conditions by analyzing large datasets, which can help in navigating the complex interplay of these various factors. beilstein-journals.org

Advanced Spectroscopic Characterization and Analysis of Tetrafluorosuccinamide Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Tetrafluorosuccinamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems. The presence of fluorine atoms provides a unique handle for detailed molecular investigation through ¹⁹F NMR, while multidimensional techniques allow for the assembly of complex molecular frameworks.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative tool for characterizing fluorinated molecules like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily observable. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap, a common challenge in proton (¹H) NMR. wikipedia.org

For this compound, the fluorine atoms are bonded to sp³-hybridized carbon atoms adjacent to electron-withdrawing amide groups. This chemical environment is expected to result in ¹⁹F NMR signals in a characteristic region of the spectrum. The chemical shift of fluorine atoms in perfluorinated compounds is significantly influenced by the nature of adjacent functional groups. alfa-chemistry.com In the case of this compound, the two CF₂ groups are chemically equivalent, which would be expected to produce a single resonance in the ¹⁹F NMR spectrum, assuming free rotation around the central carbon-carbon bond.

Expected ¹⁹F NMR Data for this compound:

| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₂-C(O)NH₂ | -115 to -125 |

This is an interactive data table. The values are illustrative and based on typical chemical shifts for similar fluorinated environments.

Spin-spin coupling between fluorine nuclei on adjacent carbons (³JFF) and between fluorine and protons of the amide group (⁴JFH) can provide additional structural information, although the latter is often small and may not be resolved.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguous signal assignment. wikipedia.org

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Can be used to establish through-space proximities between fluorine and hydrogen atoms, aiding in the determination of molecular conformation.

¹³C-¹⁹F Heteronuclear Correlation Spectroscopy: Provides direct information about the connectivity between carbon and fluorine atoms. The large one-bond ¹JCF coupling constants are characteristic and aid in structural confirmation.

COSY (¹H-¹H Correlation Spectroscopy): In derivatives containing additional protons, COSY experiments reveal proton-proton coupling networks.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing a powerful tool for assigning the carbon backbone of this compound derivatives. sdsu.edu

These techniques, often used in combination, allow for the complete and unambiguous assignment of all NMR-active nuclei in complex this compound-based architectures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and its derivatives. These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. researchgate.net

In this compound, key vibrational modes include the N-H, C=O, C-N, and C-F bond stretches and bends. The amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be observed around 1650-1700 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is typically found in the 1550-1620 cm⁻¹ region. mdpi.comudel.edu

The C-F stretching vibrations in perfluorinated compounds give rise to strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ range. nih.gov These bands are often intense and can be a characteristic feature for identifying perfluorinated moieties.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O (Amide I) | Stretch | 1650 - 1700 |

| N-H bend / C-N stretch (Amide II) | Bend/Stretch | 1550 - 1620 |

| C-F | Stretch | 1100 - 1300 |

This is an interactive data table. The values are illustrative and based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy is particularly useful for analyzing the C-C backbone and symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of this compound compounds.

Mass Spectrometry for Molecular Identification and Reaction Monitoring of this compound Products

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. It is also a powerful tool for monitoring the progress of chemical reactions. Electron ionization (EI) is a common technique for the analysis of volatile organic compounds. creative-proteomics.comwikipedia.org

In the mass spectrum of this compound, the molecular ion (M⁺) peak would confirm the molecular weight. Due to the high energy of electron ionization, significant fragmentation is expected. nd.edu The fragmentation patterns of amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond between the two carbonyl groups.

Loss of Amide Group: Elimination of an NH₂ radical.

Loss of Carbon Monoxide: Expulsion of a CO molecule.

Cleavage of C-F bonds: While C-F bonds are strong, fragmentation involving the loss of fluorine or CFₓ fragments can also occur.

The fragmentation of perfluoroacyl derivatives can be complex, and in some cases, rearrangements can lead to intense characteristic peaks. nih.gov

Expected Fragmentation Pattern for this compound:

| Fragment Ion | Proposed Structure |

| [M - NH₂]⁺ | Ion resulting from the loss of an amino radical |

| [M - CO]⁺ | Ion after the loss of a carbon monoxide molecule |

| [CF₂C(O)NH₂]⁺ | Fragment from the cleavage of the central C-C bond |

This is an interactive data table illustrating plausible fragmentation pathways.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition with high accuracy.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of perfluorinated compounds can exhibit interesting packing effects due to the nature of the fluorine atoms. nih.gov In the case of this compound, the amide groups are capable of forming strong hydrogen bonds (N-H···O=C), which would be expected to play a significant role in dictating the crystal packing. These hydrogen bonding networks can lead to the formation of well-ordered supramolecular architectures.

Illustrative Crystallographic Data for a Hypothetical this compound Crystal:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 10.1 |

| β (°) | 95.0 |

| Z | 4 |

This is an interactive data table with hypothetical data to illustrate the type of information obtained from X-ray crystallography.

The detailed structural information from X-ray crystallography is invaluable for understanding the structure-property relationships in this compound-based materials.

Advanced Fluorescence and UV-Vis Spectroscopic Techniques in this compound-Based Systems

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions in molecules. While simple aliphatic amides like this compound are not expected to have strong absorption in the visible region, they do exhibit absorption in the ultraviolet region due to n → π* and π → π* transitions associated with the amide carbonyl group. researchgate.net

The absorption maximum (λ_max) for the n → π* transition in amides typically occurs around 210-220 nm. The introduction of fluorine atoms can influence the electronic properties and thus shift the absorption bands.

Fluorescence is less common in simple amides unless they are part of a larger conjugated system or are derivatized with a fluorophore. However, the study of the intrinsic fluorescence or the use of fluorescent probes can provide information about the local environment and interactions of this compound derivatives in various systems. The introduction of fluorinated moieties can sometimes enhance the photophysical properties of fluorescent dyes. researchgate.net

Expected Electronic Transition Data for this compound:

| Transition | Expected λ_max (nm) |

| n → π* | 210 - 220 |

This is an interactive data table with expected values for the primary electronic transition in an amide.

For derivatives of this compound that are designed to be fluorescent, these techniques are essential for characterizing their photophysical properties, including absorption and emission wavelengths, quantum yields, and lifetimes.

Computational and Theoretical Investigations of Tetrafluorosuccinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of Tetrafluorosuccinamide

Quantum chemical calculations are fundamental to understanding a molecule's properties from first principles. nih.gov These methods solve the Schrödinger equation to provide insights into electronic structure, which in turn dictates reactivity. nih.govpitt.edu

Density Functional Theory (DFT) Studies on this compound and Its Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. pitt.edu It focuses on the electron density as the primary variable, offering a balance between accuracy and computational cost that makes it a popular tool in chemistry. pitt.edunih.gov DFT calculations can determine molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity. nih.govnih.gov For instance, DFT has been successfully used to predict the reactive sites of sulfonamides by calculating conceptual DFT indices. nih.gov

However, no specific DFT studies detailing the optimized geometry, electronic properties, or reactivity descriptors for this compound or its reaction intermediates have been reported in the available scientific literature.

Ab Initio Methods in this compound Research

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. chemrxiv.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques like Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), aim for high accuracy by systematically improving upon initial approximations. chemrxiv.orgnih.gov They are often used to benchmark other methods and to study systems where experimental data is scarce. nih.gov

A search for research applying these rigorous ab initio methods to this compound has not yielded any specific studies. Such research would be valuable for establishing a highly accurate benchmark of its molecular properties.

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. nih.govucl.ac.uk By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, such as a molecule in solution or in a crystalline state, revealing information about conformational changes, diffusion, and interactions with other molecules. ucl.ac.ukethz.ch This technique is invaluable for understanding the dynamic behavior that governs a substance's macroscopic properties.

Currently, there are no published MD simulation studies focused on this compound. Such simulations could provide insight into its behavior in different environments, its interactions with solvents, and the conformational dynamics of its structure.

Prediction of Spectroscopic Signatures for this compound Derivatives

Computational chemistry is a key tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies or electronic transition energies, researchers can predict what the infrared (IR), Raman, or UV-visible spectra of a molecule should look like. researchgate.net This is particularly useful for identifying unknown compounds or understanding the structural basis for observed spectral features. DFT methods, for example, are commonly used to compute the vibrational frequencies of molecules to simulate their IR spectra. chemrxiv.org

Despite the power of these predictive tools, no computational studies have been published that predict the spectroscopic signatures (e.g., IR, NMR, Raman) for this compound or its potential derivatives.

Reaction Mechanism Elucidation through Computational Chemistry for this compound Transformations

Understanding the step-by-step process of a chemical reaction is crucial for controlling and optimizing chemical transformations. Computational chemistry offers a way to map out reaction pathways, identify transition states and intermediates, and calculate the energy barriers associated with each step. nih.govnih.gov This allows for the detailed elucidation of reaction mechanisms at a molecular level, which can be difficult to probe experimentally. pitt.edu

The application of these computational strategies to unravel the potential reaction mechanisms of this compound, such as its hydrolysis, amidation, or decomposition pathways, has not yet been documented in the scientific literature.

Applications of Tetrafluorosuccinamide in Advanced Chemical Systems

Tetrafluorosuccinamide in Mechanically Interlocked Molecules (MIMs) and Molecular Machines

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where components are linked mechanically rather than covalently. nih.govnih.gov These structures are at the forefront of nanoscience, with potential applications in molecular machinery. core.ac.uk The integration of specific molecular units, or "stations," within these assemblies allows for the control of the relative positions of their components, a critical feature for the development of molecular switches and motors.

Design and Synthesis of Rotaxanes and Catenanes Incorporating this compound Stations

The synthesis of rotaxanes and catenanes often relies on template-directed methods, where non-covalent interactions guide the assembly of the interlocked components before a final covalent bond is formed. cmu.eduscispace.comnih.gov These methods can include clipping, where a macrocycle is formed around a pre-existing thread, or threading followed by stoppering. cmu.edu The choice of the templating station on the thread is crucial for the efficiency of the synthesis and the properties of the resulting MIM. While various recognition motifs like amide, bipyridinium, and fumaramide (B1208544) groups have been successfully employed, specific research detailing the use of this compound as a station in the synthesis of rotaxanes and catenanes is not prominently available in the reviewed literature. The general principles of synthesis involve strategies like the clipping method, where a macrocycle is formed around a thread, or the use of metal templates to orchestrate the interlocking of molecular rings. cmu.eduscispace.comnih.govnih.gov

Allosteric and Hydrophobicity Modulation through this compound Stations in Supramolecular Assemblies

Allosteric regulation, where binding at one site affects the properties of a distant site on a molecule, is a key principle in biological systems and a coveted feature in synthetic supramolecular assemblies. nih.govnih.gov The properties of the stations in a rotaxane or catenane can allosterically modulate the binding affinity of the macrocycle for different parts of the molecular thread. The high electronegativity and unique steric profile of the fluorine atoms in a this compound unit could, in principle, significantly influence the non-covalent interactions, such as hydrogen bonding and hydrophobic effects, that govern the position of the macrocycle. This could allow for fine-tuning of the allosteric and hydrophobic properties of the supramolecular assembly. However, specific studies demonstrating the use of this compound for this purpose are not detailed in the available search results. In general, allosteric control in supramolecular systems can be achieved through various stimuli, modulating the function of the assembly. nih.govnih.gov

Light-Driven Actuation and Energy Conversion in this compound-Based Systems

Light is an ideal external stimulus for powering molecular machines because it allows for precise spatial and temporal control without generating chemical waste. researchgate.netnih.govarxiv.org The integration of photoresponsive units, such as azobenzenes, into MIMs enables the conversion of light energy into mechanical motion. nih.gov This can be used to drive the shuttling of a macrocycle between different stations on a rotaxane's axle, a fundamental action for creating molecular motors and pumps. While the concept of light-driven actuation in rotaxanes and other molecular machines is well-established, researchgate.netnih.govarxiv.orgnih.gov the specific incorporation and function of this compound stations within such light-activated systems have not been explicitly described in the surveyed literature.

Role of this compound-Derived Ligands in Catalysis

The development of new ligand scaffolds is a cornerstone of progress in transition metal catalysis. Ligands play a critical role in tuning the electronic and steric environment of a metal center, thereby influencing its catalytic activity, selectivity, and stability.

Tetrafluorosuccinimidate Ligands in Transition Metal Catalysis (e.g., Gold, Palladium, Ruthenium)

The deprotonated form of an amide, an imide, can serve as a potent ligand for a variety of transition metals. The tetrafluorosuccinimidate anion, derived from this compound, presents a potentially valuable ligand structure. The electron-withdrawing fluorine atoms would significantly alter the electronic properties of the nitrogen donor atoms compared to non-fluorinated analogues. This could stabilize metal centers in specific oxidation states or enhance their Lewis acidity.

Gold Catalysis : Gold complexes are known to be powerful catalysts for a range of organic transformations, particularly those involving the activation of alkynes. uoa.gryoutube.com The nature of the ligands coordinated to the gold center is crucial for its catalytic performance.

Palladium Catalysis : Palladium catalysis is a workhorse of modern organic synthesis, enabling a vast array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. goettingen-research-online.de The choice of ligand is paramount in controlling the efficiency and selectivity of these reactions.

Ruthenium Catalysis : Ruthenium complexes are versatile catalysts employed in reactions such as hydrogenation, metathesis, and water oxidation. nih.govnih.govrsc.orgresearchgate.netnumberanalytics.com The catalytic activity is highly dependent on the ligand sphere around the ruthenium atom.

Despite the potential of tetrafluorosuccinimidate as a ligand, specific research articles detailing its synthesis and application in catalysis with gold, palladium, or ruthenium were not identified in the search results.

Catalytic Activity in Organic Transformations (e.g., Alkyne Activation, C-C Bond Formation)

The unique electronic properties imparted by tetrafluorosuccinimidate ligands could offer advantages in specific catalytic transformations.

Alkyne Activation : The activation of alkynes by π-acidic metal centers like gold(I) is a fundamental step in many addition reactions. uoa.gr An electron-poor ligand environment, such as that potentially provided by tetrafluorosuccinimidate, could enhance the π-acidity of the metal center and promote alkyne activation.

C-C Bond Formation : The formation of carbon-carbon bonds is central to the construction of complex organic molecules. core.ac.uknih.gov Transition metal-catalyzed cross-coupling reactions are a primary method for achieving this. The ligands employed influence the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

While the principles of ligand design in these catalytic transformations are well-understood, the specific application and performance of tetrafluorosuccinimidate-based catalysts in alkyne activation or C-C bond formation have not been documented in the available literature.

Emerging Applications in Sensing and Novel Materials Science

The primary emerging application of this compound in novel materials science lies in its use as a functional station in mechanically interlocked molecules (MIMs), such as nih.govrotaxanes. These molecular architectures consist of a dumbbell-shaped component, the axle, threaded through a macrocyclic ring. The axle of these systems can be designed to feature different "stations" with which the macrocycle can interact.

In a notable example of a light-driven molecular machine, a nih.govrotaxane was synthesized with an axle containing both a photoactive fumaramide station and a this compound station. Under normal conditions, the macrocycle preferentially resides at the fumaramide station. However, upon irradiation with UV light, the fumaramide undergoes a photochemical E → Z isomerization. This change in conformation reduces the macrocycle's affinity for the fumaramide station, causing it to shuttle to the this compound station.

While the primary research has focused on these rotaxane-based systems, the principle of using this compound to create switchable surfaces could be extended to other materials where dynamic control of surface properties is desirable.

Table 1: Properties of a nih.govRotaxane with a this compound Station

| Feature | State 1 (Dark/Thermal) | State 2 (UV Irradiation) |

| Macrocycle Position | Fumaramide Station | This compound Station |

| Exposed Axle Region | This compound | Fumaramide (Z-isomer) |

| Surface Character | More Hydrophobic/Apolar | Less Hydrophobic/More Polar |

| Controlling Stimulus | Thermal Relaxation | UV Light |

Bio-inspired and Biomedical Research Utilizing this compound-Containing Architectures

The development of molecular machines, such as the nih.govrotaxanes containing this compound, is a key area of bio-inspired research. These systems mimic the complex machinery found in biological systems that perform specific functions in response to external stimuli.

The nih.govrotaxane system featuring a this compound station serves as a prime example of a synthetic supramolecular system with potential applications in bio-related research. The ability to control the position of the macrocycle with light and thus alter the surface properties of a material is inspired by biological systems where proteins change conformation to perform a function.

This controlled motion at the molecular level is a fundamental aspect of molecular machines. The shuttling of the macrocycle between the fumaramide and this compound stations can be viewed as a rudimentary form of a molecular switch. Such switches are of interest for the development of sensitive diagnostic tools and platforms for studying biological interactions at the nanoscale. For instance, the change in surface hydrophobicity could be used to control cell adhesion or the capture and release of biomolecules on a surface.

Table 2: Comparison of a this compound-Containing Rotaxane to Biological Systems

| Feature | This compound Rotaxane | Biological Analogue (e.g., Motor Protein) |

| Energy Source | Light (Photons) | Chemical (e.g., ATP Hydrolysis) |

| Motion | Shuttling of a macrocycle | Conformational changes, linear movement |

| Function | Altering surface properties | Transport, muscle contraction, etc. |

| Controllability | External light source | Cellular signals |

At present, there is no publicly available research detailing the specific design principles for creating biologically relevant conjugates of this compound for direct biomedical applications such as drug delivery or bio-imaging. The research focus has remained on its role within larger supramolecular structures. The development of such design principles would require future studies to investigate the biocompatibility, stability, and interaction of this compound derivatives with biological systems.

Environmental Fate and Implications of Fluorinated Succinamides

Biodegradation Pathways and Products of Tetrafluorosuccinamide

The biodegradation of highly fluorinated compounds like this compound presents a significant challenge for microorganisms due to the high strength of the carbon-fluorine (C-F) bond. While comprehensive studies specifically on this compound are limited, the biodegradation of other polyfluorinated amides generally proceeds via the enzymatic hydrolysis of the amide bond. This initial step is considered a key transformation pathway, leading to the formation of the corresponding perfluorinated carboxylic acids (PFCAs). For this compound, this would theoretically lead to the formation of Tetrafluorosuccinic acid.

However, the subsequent degradation of the resulting perfluorinated dicarboxylic acid is expected to be slow and incomplete. The C-F bonds are highly resistant to microbial cleavage, often resulting in the accumulation of these fluorinated acids as persistent metabolites in the environment. Research on the biodegradation of other perfluorinated compounds has shown that while some transformation is possible, complete mineralization (the breakdown to inorganic fluoride, carbon dioxide, and water) is rarely observed. For instance, studies on the biodegradation of 8:2 fluorotelomer alcohol have demonstrated its transformation to perfluorooctanoic acid (PFOA), which is known for its persistence.

It is hypothesized that the biodegradation of this compound would follow a similar pattern, with the primary biodegradation step being the cleavage of the amide linkages, followed by the persistence of the fluorinated carbon backbone.

Table 1: Postulated Biodegradation Products of this compound

| Precursor Compound | Postulated Primary Biodegradation Product |

| This compound | Tetrafluorosuccinic acid |

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis) of Fluorinated Amides

In addition to biological degradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of fluorinated amides in the environment.

Photolysis: Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (typically >290 nm) and the efficiency (quantum yield) of the subsequent chemical reactions. For some dicarboxylic acid amides, photolysis has been observed to occur with specific quantum yields. For example, two photoresponsive amide-based derivatives of azobenzene-4,4′-dicarboxylic acid were found to have quantum yields of 6.19% and 2.79% for their trans to cis isomerization upon UV irradiation nih.govresearchgate.net. While this is an isomerization and not a degradation reaction, it demonstrates that such molecules can be photochemically active. The photolysis of this compound would likely involve the cleavage of the amide bonds or potentially the C-C bond of the succinamide backbone, leading to the formation of smaller fluorinated compounds. However, without specific experimental data, the exact photoproducts and quantum yields remain speculative.

Mobility and Distribution in Environmental Compartments (e.g., Soil, Water, Air)

The mobility and distribution of fluorinated amides in the environment are governed by their physical and chemical properties, including water solubility, vapor pressure, and sorption characteristics.

Soil: The movement of organic compounds in soil is largely controlled by their tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water partition coefficient (K_oc). Compounds with low K_oc values are more mobile and can leach into groundwater, while those with high K_oc values are more strongly bound to the soil. The sorption of amides to soil is influenced by factors such as the organic matter content of the soil. Due to its polar amide groups, this compound is expected to be relatively water-soluble and may exhibit moderate to high mobility in soil, posing a potential risk for groundwater contamination.

Water: Given their likely water solubility, fluorinated succinamides can be transported over long distances in aquatic systems. Their persistence against degradation means they can remain in the water column for extended periods.

Air: While specific data for this compound is unavailable, some polyfluorinated amides are known to be volatile and can be transported in the atmosphere. Subsequent deposition can lead to their presence in remote environments.

Ecotoxicological Considerations of Fluorinated Amides in Environmental Systems

The potential for fluorinated compounds to cause adverse effects in living organisms is a significant concern. The ecotoxicity of fluorinated amides is not extensively studied, but data from related compounds can provide an indication of potential risks.

Perfluorinated carboxylic acids (PFCAs), the likely biodegradation products of fluorinated amides, have been shown to be toxic to a range of aquatic organisms. For example, studies on the toxicity of perfluorooctanoic acid (PFOA) to freshwater microalgae have reported 96-hour EC50 (the concentration causing a 50% effect) values of 51.9 mg/L for Chlamydomonas reinhardtii and 44.0 mg/L for Scenedesmus obliquus nih.gov. Another study found that the toxicity of PFCAs to algae increases with the length of the perfluoroalkyl chain researchgate.net.

The toxicity of succinamide itself to aquatic organisms like Daphnia magna provides a point of comparison for the non-fluorinated backbone. However, the presence of fluorine atoms can significantly alter the toxicity of a molecule. For instance, some fluorinated pesticides have been shown to have adverse effects on soil organisms like earthworms, impacting their growth and reproduction beyondpesticides.org.

Given the persistence of the fluorinated moiety, the long-term, chronic effects of this compound and its degradation products on ecosystem health are a key area for further research.

Table 2: Ecotoxicity Data for Structurally Related Compounds

| Compound | Organism | Endpoint | Value (mg/L) |

| Perfluorooctanoic acid (PFOA) | Chlamydomonas reinhardtii (Algae) | 96-h EC50 | 51.9 nih.gov |

| Perfluorooctanoic acid (PFOA) | Scenedesmus obliquus (Algae) | 96-h EC50 | 44.0 nih.gov |

Future Research Directions for Tetrafluorosuccinamide Chemistry

Development of Novel Synthetic Methodologies and Process Optimization

The efficient synthesis of Tetrafluorosuccinamide is the foundational step for any future research. While general methods for creating fluorinated organic compounds exist, dedicated methodologies for this compound are not well-established. Future research should focus on developing novel, high-yield synthetic routes.

Key Research Objectives:

Starting Material Selection: Investigating viable starting materials, such as tetrafluorosuccinic acid or its derivatives, is crucial. The conversion of tetrafluorosuccinic acid to this compound would likely involve the formation of an acyl chloride or ester intermediate, followed by amination.

Reaction Condition Optimization: A systematic exploration of reaction conditions is necessary. This includes screening different reagents, solvents, temperatures, and catalysts to maximize yield and purity. For instance, the synthesis of other amide bonds has benefited from the use of specific coupling reagents and solvents, a strategy that could be adapted here. pku.edu.cn

Process Scale-Up and Purity: Developing a scalable process that is both economical and environmentally conscious is a critical goal. Research into purification techniques that can efficiently remove impurities and byproducts will be essential for obtaining high-purity this compound for subsequent applications. Methodologies used in the synthesis of other complex organic molecules, such as tetrahydropyrimidine (B8763341) derivatives, which emphasize efficiency and yield, could serve as a model. mdpi.com

| Research Stage | Key Questions | Potential Methods |

| Route Design | What are the most efficient precursors and reaction pathways? | Retrosynthetic analysis; exploration of routes from tetrafluorosuccinic acid, tetrafluorosuccinyl chloride. |

| Optimization | What conditions maximize yield and minimize byproducts? | High-throughput screening of catalysts, solvents, and temperatures. pku.edu.cn |

| Purification | How can high-purity this compound be isolated? | Recrystallization, chromatography, sublimation. |

Advanced Design and Functionalization of Molecular Machines and Devices

Molecular machines are assemblies of molecular components designed to perform mechanical-like movements in response to external stimuli. sciencedaily.com The structure of this compound, with its potential for rotation around the central C-C bond, makes it an intriguing candidate for the design of molecular rotors or switches.

Future research should explore the incorporation of this compound into larger molecular systems. Its rigid, fluorinated backbone could act as a stable axle, while the amide groups provide points for functionalization, allowing it to be integrated into more complex architectures like rotaxanes. nih.govnih.gov The response of such a system to stimuli like light, heat, or electric fields could be investigated to see if controlled rotational motion can be achieved, a hallmark of molecular machinery. sciencedaily.com The study of ferrocene-based molecular machines, which can be controlled electronically, provides a template for how such investigations might be approached. sciencedaily.com

Exploration of New Catalytic Applications and High-Performance Systems

The potential of this compound in catalysis is an untapped area of research. The amide groups and the fluorinated backbone could allow it to function either as a ligand for metal-based catalysts or as an organocatalyst itself.

Potential Catalytic Roles:

Ligand in Metal-Catalyzed Reactions: The nitrogen and oxygen atoms of the amide groups could coordinate with metal centers. The electron-withdrawing nature of the tetrafluoroethane (B1211177) bridge would significantly modulate the electronic properties of the metal, potentially leading to novel catalytic activity or selectivity. Future work could involve synthesizing metal complexes with this compound and screening their catalytic performance in various organic transformations.

Organocatalysis: The amide protons are acidic and could participate in hydrogen-bond-donating catalysis. The rigid structure could provide a well-defined chiral environment if asymmetric derivatives were to be synthesized. This avenue is inspired by the use of other organic molecules in reactions like the reduction of 4-nitrophenol, where surface-mediated electron transfer is key. nih.gov

| Catalysis Type | Research Focus | Example Target Reactions |

| Metal-Ligand | Synthesis of transition metal complexes. | Cross-coupling reactions, asymmetric hydrogenation. |

| Organocatalysis | Use as a hydrogen-bond donor. | Michael additions, Aldol reactions. |

| High-Performance | Stability and activity under harsh conditions. | High-temperature polymerizations, acid-catalyzed reactions. |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

For any new synthetic method or catalytic application developed, a deep mechanistic understanding is crucial for further optimization and rational design. Future research must integrate experimental techniques with computational modeling to elucidate the reaction pathways involving this compound.

Integrated Approaches:

Experimental Studies: Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide empirical evidence for proposed mechanisms.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict molecular geometries. pku.edu.cn This can provide insights into the electronic effects of the fluorine atoms and the role of the amide groups in reactions. Such computational studies have been invaluable in understanding the conformational behavior and reactivity of other complex molecules like macrolides. nih.gov

Comprehensive Environmental Impact Assessment and Potential Remediation Strategies

The introduction of any new fluorinated compound into potential applications requires a thorough assessment of its environmental fate and toxicity. Organofluorine compounds can be persistent in the environment, and it is critical to understand the behavior of this compound.

Future research should focus on:

Biodegradability Studies: Assessing whether microorganisms can degrade this compound. Given the strength of the C-F bond, it may be resistant to biodegradation.

Toxicity Assessment: Evaluating its potential toxicity to various organisms and ecosystems.

Predictive Modeling: Using computational tools like BiodegPred, which merges methods to predict biodegradability and toxicity, can offer an initial risk assessment before widespread synthesis. nih.govnih.gov

Remediation Strategies: If the compound is found to be persistent, research into remediation technologies will be necessary. This could include advanced oxidation processes or specialized bioremediation approaches.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of properties and the optimization of reactions from limited data. nih.gov These tools offer a powerful approach to accelerate the exploration of this compound chemistry.

Applications of AI and ML:

Property Prediction: ML models can be trained to predict physical, chemical, and biological properties. Even with a small initial dataset from experiments, AI can help forecast properties like solubility, reactivity, and potential toxicity, guiding research efforts.

Synthesis Optimization: AI can be integrated with automated synthesis platforms to rapidly screen a vast number of reaction conditions to find the optimal synthesis route, as has been demonstrated for other complex chemical syntheses. illinois.edu

Data Analysis: Machine learning algorithms are adept at finding patterns in complex datasets, which would be invaluable for analyzing results from mechanistic studies or catalytic screenings. acs.org By deriving molecular descriptors from quantum chemical calculations, ML models can reliably predict reaction outcomes, even from small datasets. pku.edu.cn This approach would be highly beneficial in the early stages of research when experimental data on this compound is scarce.

常见问题

Q. What are the established synthetic routes for Tetrafluorosuccinamide, and how do reaction conditions influence yield?

this compound is synthesized via ammonolysis of diethyl tetrafluorosuccinate in ether under dry ammonia gas, yielding 91% product . Alternative routes include thionation with tetraphosphorus decasulfide and hexamethyldisiloxane (HMDSO) in toluene at 120°C, yielding 55% . Key variables affecting yield include:

- Catalyst selection : Ammonia gas promotes nucleophilic substitution, while HMDSO facilitates sulfur incorporation.

- Temperature control : Higher temperatures (e.g., 190°C in sulfuric acid for imide formation) require precise distillation to prevent decomposition .

- Purification methods : Sublimation at 50°C under vacuum ensures high purity (76% recovery) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : H NMR (360 MHz, CDCl) shows a broad singlet at δ 8.65, confirming imide protonation .

- Melting point analysis : A sharp mp range (254–258°C) indicates high crystallinity and purity .

- Elemental analysis : Quantifies fluorine and nitrogen content to verify stoichiometry (CHFNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate yield variability in this compound synthesis?

Yield discrepancies (e.g., 91% vs. 55% in different routes) arise from:

- Solvent polarity : Ether promotes ammonia solubility, enhancing nucleophilic attack .

- Reaction time : Prolonged ammonia bubbling (3+ hours) ensures complete conversion .

- Byproduct management : Triethylammonium chloride precipitation improves isolation efficiency .

Methodological recommendation : Use fractional distillation to isolate intermediates and minimize side reactions .

Q. What computational or mechanistic approaches elucidate this compound’s reactivity in heterocyclic synthesis?

- Density Functional Theory (DFT) : Model transition states during cyclization to predict regioselectivity in pyrrole formation .

- Kinetic studies : Monitor imide formation rates under varying acid concentrations (e.g., 95% HSO) to identify rate-limiting steps .

- Isotopic labeling : Use N-ammonia to trace nitrogen incorporation pathways .

Q. How should researchers address contradictory data in thermal stability assays of this compound derivatives?

- Error analysis : Quantify uncertainties in DSC/TGA measurements (e.g., ±2°C instrument error) .

- Replicate experiments : Conduct triplicate trials under controlled humidity to assess hygroscopic effects .

- Cross-validation : Compare decomposition profiles with X-ray crystallography data to confirm phase transitions .

Q. What protocols ensure reproducibility in scaling up this compound synthesis for collaborative studies?

- Documentation standards : Tabulate parameters (e.g., vacuum pressure: 19–20 mmHg; stoichiometry: 1:1.05 acid/amide ratio) .

- Supplementary materials : Include raw NMR spectra and chromatograms in datasets for peer validation .

- Stability testing : Store purified product in vacuo at -20°C to prevent hydrolysis .

Q. How can researchers design experiments to explore this compound’s applications in novel fluorinated polymers?

- Co-polymerization trials : React with hexafluoropropylene oxide under cationic initiation to assess chain elongation .

- Thermal analysis : Measure glass transition temperatures (T) via DMA to evaluate backbone rigidity .

- Solubility profiling : Test in fluorinated solvents (e.g., perfluorodecalin) to optimize processing conditions .

Methodological Tables

Table 1 : Comparison of this compound Synthesis Routes

| Route | Conditions | Yield | Purity Indicators |

|---|---|---|---|

| Ammonolysis in ether | NH, 3h, RT | 91% | mp 254–258°C, NMR δ 8.65 |

| Thionation with PS | HMDSO, toluene, 120°C, 18h | 55% | Sublimation at 50°C, >95% |

Table 2 : Key Analytical Parameters for Quality Control

| Technique | Critical Parameters | Acceptable Range |

|---|---|---|

| H NMR | Integration of δ 8.65 peak | ±5% of theoretical |

| Melting Point | Onset temperature | 254–258°C (±1°C) |

| Elemental Analysis | %F, %N | ±0.3% of calculated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。